5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole
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Overview
Description
5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a benzyloxy group and two bromine atoms attached to the phenyl ring, making it a unique and interesting molecule for various scientific studies.
Mechanism of Action
Target of Action
The primary target of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to various types of cancers, including breast, liver, colon, and prostate .
Mode of Action
This compound interacts with its target EGFR-TK by inhibiting its activity . The compound’s benzylic position is activated towards free radical attack, enhancing its reactivity due to the adjacent aromatic ring . This interaction results in changes in the cellular processes controlled by EGFR-TK, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with EGFR-TK. Specific ligands, including epidermal growth factor and transforming growth factor α (TGFα), attach to the extracellular domain of EGFR to cause dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . By inhibiting EGFR-TK, this compound disrupts these pathways, affecting downstream effects such as cell proliferation and differentiation .
Pharmacokinetics
The compound’s benzylic position and oxazole ring might influence its bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR-TK, disruption of associated biochemical pathways, and potential inhibition of cancer cell proliferation . The compound may induce changes at the molecular level that result in the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect the activity of EGFR-TK could impact the compound’s effectiveness . Additionally, factors such as pH, temperature, and the presence of other biological molecules could affect the compound’s stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(benzyloxy)-3,5-dibromobenzaldehyde with an amine and an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 5-(4-(Benzyloxy)phenyl)oxazole.
Substitution: 5-(4-(Benzyloxy)-3,5-diaminophenyl)oxazole or 5-(4-(Benzyloxy)-3,5-dithiophenyl)oxazole.
Scientific Research Applications
5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Benzyloxy)phenyl)oxazole: Lacks the bromine atoms, which may result in different reactivity and biological activity.
5-(4-(Methoxy)-3,5-dibromophenyl)oxazole: Contains a methoxy group instead of a benzyloxy group, which can alter its chemical properties and interactions.
5-(4-(Benzyloxy)-3,5-dichlorophenyl)oxazole: Contains chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole is unique due to the presence of both the benzyloxy group and the dibromo substitution pattern. This combination can enhance its reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(3,5-dibromo-4-phenylmethoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO2/c17-13-6-12(15-8-19-10-21-15)7-14(18)16(13)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYFOWTXKXDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3=CN=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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